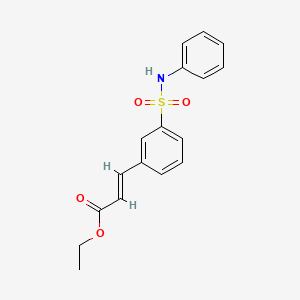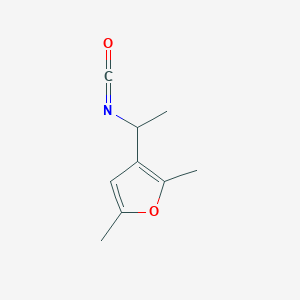
2-azido-N-(1,3-benzodioxol-5-yl)acetamide
Overview
Description
2-azido-N-(1,3-benzodioxol-5-yl)acetamide, commonly known as 2-azido-BDA, is a small molecule compound with a wide range of applications in scientific research. 2-azido-BDA is a key intermediate in the synthesis of various drugs, dyes, and other compounds. It has been used in a variety of fields such as biochemistry, molecular biology, and drug discovery. Additionally, 2-azido-BDA has been used in the development of novel imaging agents, as well as in the synthesis of new therapeutic agents.
Scientific Research Applications
Synthesis and Characterization of Bioactive Compounds
1. Green Ultrasound Synthesis and Antibacterial Evaluation Ultrasound irradiation was used to synthesize N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via a 1,3-dipolar cycloaddition reaction involving 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivatives and various alkynes. This method significantly reduced reaction times and increased yields. The synthesized compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Glycosylation and Synthesis of Complex Sugars
2. Synthesis of Glycosylated Compounds In a study, benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside was synthesized from l,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. The process involved the introduction of azide groups as precursors for the acetamido function, leading to the creation of complex sugar structures (Hermans et al., 1987).
Bioactive Molecule Synthesis
3. Synthesis of Antimicrobial 1,2,4-Triazoles A study focused on constructing 1,2,4-triazol-3-ylthio-acetamides and analyzing their antimicrobial activity against various bacteria and fungi. The study aimed to establish increased potency by comparing bioassay results with 1,3,4-oxadiazoles. The structural confirmation of the final compounds was achieved through various spectroscopic techniques (Patel & Park, 2014).
properties
IUPAC Name |
2-azido-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c10-13-11-4-9(14)12-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAGRQPCBGVHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-1,3-benzodioxol-5-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

